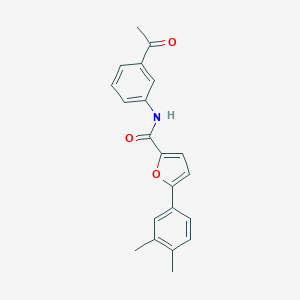
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide, also known as ML335, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In
作用机制
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide works by selectively inhibiting the enzyme PDE4, which is responsible for the degradation of cAMP. By inhibiting PDE4, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide increases intracellular levels of cAMP, which can have a variety of physiological effects. Increased cAMP levels can lead to the activation of protein kinase A (PKA), which can regulate various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide are largely dependent on the specific cell type and tissue being studied. In general, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to increase cAMP levels and activate PKA in various cell types, including immune cells, neurons, and cancer cells. This can lead to a variety of physiological effects, including reduced inflammation, enhanced neuronal survival and function, and inhibition of cancer cell growth and proliferation.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its selectivity for PDE4, which reduces the potential for off-target effects. In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to be effective in various animal models of disease, which suggests that it has potential therapeutic applications in humans. However, one of the main limitations of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its relatively low potency compared to other PDE4 inhibitors. This can make it more difficult to achieve therapeutic doses in vivo.
未来方向
There are several future directions for the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. One area of research is the development of more potent PDE4 inhibitors based on the structure of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. This could lead to the development of more effective therapies for various diseases. Another area of research is the study of the specific signaling pathways that are activated by N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in different cell types. This could provide insights into the specific mechanisms by which N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide exerts its physiological effects. Finally, the potential use of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in combination with other drugs for the treatment of various diseases should be explored.
合成方法
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-nitroaniline with morpholine to form 5-chloro-2-morpholin-4-ylaniline. This intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base to yield N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, neurodegenerative disorders, and cancer. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to increase cAMP levels in the brain, which can enhance neuronal survival and function. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a potential candidate for the treatment of neurodegenerative diseases.
Finally, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has also been studied for its potential anti-cancer properties. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the development of novel cancer therapies.
属性
分子式 |
C20H23ClN2O3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-10-26-17-5-3-4-15(13-17)20(24)22-18-14-16(21)6-7-19(18)23-8-11-25-12-9-23/h3-7,13-14H,2,8-12H2,1H3,(H,22,24) |
InChI 键 |
RISUAJPEFVGLCK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)
![2-chloro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B244294.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244296.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244306.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
